molecular formula C14H28O3S B14377050 Tetradec-1-ene-2-sulfonic acid CAS No. 89827-15-6

Tetradec-1-ene-2-sulfonic acid

Cat. No.: B14377050
CAS No.: 89827-15-6
M. Wt: 276.44 g/mol
InChI Key: HQEZYJSQUXNQFO-UHFFFAOYSA-N
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Description

Significance of Alkene Sulfonic Acids in Contemporary Organic Synthesis and Industrial Chemistry

Alkene sulfonic acids and their derivatives, such as alpha-olefin sulfonates (AOS), are commercially significant anionic surfactants. atamanchemicals.com Their molecular structure, which combines a polar sulfonate head and a nonpolar hydrocarbon tail, makes them effective in detergents, cleaning agents, and emulsifiers. patsnap.comthieme-connect.deatamanchemicals.com Linear alkylbenzene sulfonates (LAS), a related class, represent the largest-volume synthetic surfactant worldwide, used extensively in household laundry and cleaning products. atamanchemicals.com

In organic synthesis, the strong acidity of the sulfonic acid group makes these compounds useful as catalysts for reactions like esterification, alkylation, and dehydration. patsnap.comwikipedia.orgthieme-connect.de For instance, polymeric sulfonic acids are used for ion exchange (e.g., water softening) and as components in proton exchange membranes for fuel cells. wikipedia.org The alkene functional group provides a site for further chemical modification, allowing for the synthesis of a wide array of specialized molecules. Convenient protocols have been developed for reactions like alkene disulfonoxylation, a key transformation in organic synthesis that adds two sulfonate groups across the double bond. nih.gov

Furthermore, sulfonic acids are integral to the dye industry, as the sulfonate group enhances water solubility and promotes binding to fabrics like proteins and carbohydrates. wikipedia.orgresearchgate.net They also serve as intermediates in the manufacturing of pharmaceuticals, where they can be used to form sulfonate salts of active ingredients, often improving the drug's solubility and stability. patsnap.com

Overview of the Tetradecyl Hydrocarbon Framework in Chemical Research

The tetradecyl group is a 14-carbon alkyl chain. In chemical research, long hydrocarbon chains like this are fundamental for imparting specific physical and chemical properties to a molecule. The length and nature of the alkyl chain influence properties like solubility, melting point, and intermolecular interactions.

A notable application of the tetradecyl framework is in the design of ionic liquids. For example, trihexyl(tetradecyl)phosphonium-based ionic liquids have been investigated for their potential in gas separation technologies, such as capturing carbon dioxide or separating hydrocarbons. researchgate.netacs.org The long tetradecyl chain in the phosphonium (B103445) cation influences the physical properties of the ionic liquid, including its viscosity and its solubility characteristics for different gases. acs.org

The tetradecyl chain is also used in the synthesis of nanomaterials. Silica-alkyltrimethylammonium nanocomposite films have been created using precursors containing tetradecyl groups. researchgate.net In these materials, the long alkyl chains play a crucial role in organizing the microstructure of the film. The hydrophobic nature of the tetradecyl chain is also a key feature in surfactants and other amphiphilic molecules, where it forms the nonpolar tail.

Structural Isomerism and Positional Considerations of Sulfonic Acid Groups on Long-Chain Alkenes

Structural isomerism occurs when molecules have the same molecular formula but a different arrangement of atoms. docbrown.infolibretexts.org For a molecule like tetradecene sulfonic acid, several types of structural isomerism are possible, primarily chain and positional isomerism. Positional isomerism is particularly important, as the locations of the double bond and the sulfonic acid group significantly alter the compound's identity and chemical properties. docbrown.infolibretexts.org

The position of the double bond in the 14-carbon chain creates various isomers (e.g., tetradec-1-ene, tetradec-2-ene, etc.). Similarly, the sulfonic acid group can be attached to different carbon atoms along the chain. The specific compound, Tetradec-1-ene-2-sulfonic acid, has the double bond between carbon 1 and 2, and the sulfonic acid group on carbon 2. A different positional isomer would be (E)-tetradec-2-ene-1-sulfonic acid, where the double bond is between carbons 2 and 3 and the sulfonic acid group is on carbon 1. nih.gov

The specific placement of these functional groups is critical. For example, the addition of reagents like sulfuric acid across the double bond of an unsymmetrical alkene (where the groups on either side of the double bond are different) typically follows Markovnikov's rule. chemguide.co.uk This rule predicts which carbon atom will bond to the hydrogen and which will bond to the remaining group, leading to the formation of a specific positional isomer as the major product. chemguide.co.uk In industrial processes, the isomerization of alkenes, such as converting 1-butene (B85601) to 2-butenes, is a common practice catalyzed by sulfonic acid exchangers to obtain specific feedstocks. researchgate.net This highlights the importance of controlling the position of the double bond to produce desired chemical products.

The table below illustrates some possible positional isomers for tetradecene sulfonic acid, demonstrating the structural diversity achievable by altering the positions of the double bond and the sulfonic acid group.

Isomer Name Position of C=C Position of -SO₃H
Tetradec-1-ene-1-sulfonic acidC1-C2C1
This compoundC1-C2C2
Tetradec-2-ene-1-sulfonic acidC2-C3C1
Tetradec-2-ene-2-sulfonic acidC2-C3C2
Tetradec-3-ene-1-sulfonic acidC3-C4C1

The properties of these isomers, such as their reactivity and utility as surfactants, can differ significantly. For instance, alpha-olefin sulfonates (AOS) are typically mixtures of alkene sulfonates (like tetradec-2-ene-1-sulfonate) and hydroxyalkane sulfonates (like 3-hydroxytetradecane-1-sulfonate), which arise from the specific sulfonation process of alpha-olefins. europa.eu

Data Table: Computed Properties of a Positional Isomer, (E)-tetradec-2-ene-1-sulfonic acid

Since detailed experimental data for this compound is not widely available, the computed properties for its close positional isomer, (E)-tetradec-2-ene-1-sulfonic acid, are presented below to provide a reference.

PropertyValueSource
Molecular Formula C₁₄H₂₈O₃SPubChem
Molecular Weight 276.44 g/mol PubChem
IUPAC Name (E)-tetradec-2-ene-1-sulfonic acidPubChem
Monoisotopic Mass 276.17591592 DaPubChem
Topological Polar Surface Area 62.8 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 12PubChem
Data sourced from the PubChem database for compound CID 18702752. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89827-15-6

Molecular Formula

C14H28O3S

Molecular Weight

276.44 g/mol

IUPAC Name

tetradec-1-ene-2-sulfonic acid

InChI

InChI=1S/C14H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18(15,16)17/h2-13H2,1H3,(H,15,16,17)

InChI Key

HQEZYJSQUXNQFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=C)S(=O)(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Tetradec 1 Ene 2 Sulfonic Acid

Reactivity of the Sulfonic Acid Functional Group

The reactivity of Tetradec-1-ene-2-sulfonic acid is dictated by its two primary functional groups: the sulfonic acid moiety and the terminal alkene. The sulfonic acid group, -SO₃H, is a highly polar and strongly acidic functional group that influences the molecule's role as a catalyst and its participation in acid-base reactions.

The conjugate base of a sulfonic acid, the sulfonate anion (R-SO₃⁻), is an excellent leaving group in nucleophilic substitution and elimination reactions. This is due to the stability of the anion, which is significantly stabilized by resonance across the three oxygen atoms. libretexts.orgyoutube.com This delocalization of the negative charge makes the sulfonate anion a very weak base. youtube.com In reactions, a good leaving group is one that is a weak base. masterorganicchemistry.com

Alcohols can be converted into sulfonate esters (e.g., tosylates, mesylates, or triflates) to make the hydroxyl group a better leaving group, similar in reactivity to an alkyl halide. periodicchemistry.commasterorganicchemistry.com When this compound is converted to its corresponding sulfonate ester, the sulfonate moiety becomes a prime site for nucleophilic attack. The reactivity is analogous to that of alkyl halides. youtube.comperiodicchemistry.com

These sulfonate esters are effective electrophiles for nucleophilic substitution (Sₙ2) and elimination (E2) reactions. youtube.commasterorganicchemistry.com The specific reaction pathway—substitution versus elimination—depends on factors such as the nature of the nucleophile/base, the solvent, and the structure of the substrate.

Table 1: Reactivity of Sulfonate Esters with Various Nucleophiles

Nucleophile/Base Reaction Type Product Type
Strong, non-bulky nucleophile (e.g., I⁻, Br⁻, RS⁻) Sₙ2 Substitution Product
Strong, bulky base (e.g., t-BuO⁻) E2 Elimination Product (Alkene)

This table illustrates the general reactivity patterns for sulfonate esters in substitution and elimination reactions.

Sulfonic acids are characterized by their strong acidity. wikipedia.orgpatsnap.com They are significantly stronger acids than their carboxylic acid counterparts. For instance, the pKa values for simple sulfonic acids like p-toluenesulfonic acid and methanesulfonic acid are negative (-2.8 and -1.9, respectively), while carboxylic acids like benzoic acid and acetic acid have pKa values of 4.20 and 4.76. wikipedia.org The strong electron-withdrawing nature of the sulfonyl group (SO₂) and the extensive resonance stabilization of the resulting sulfonate anion contribute to this high acidity. libretexts.orgpatsnap.com

Due to its strong acidity, this compound can serve as a potent acid catalyst in a variety of organic transformations. wikipedia.orgsulfonic-acid.com Sulfonic acid catalysts are effective in reactions such as:

Esterification: They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. sulfonic-acid.com

Alkylation: They can facilitate the formation of carbocations from alkenes or alcohols, which then act as electrophiles in Friedel-Crafts alkylation or other related reactions. sulfonic-acid.com

Condensation Reactions: They can promote intermolecular dehydration reactions to form more complex organic structures. sulfonic-acid.com

The use of organic sulfonic acids as catalysts is often preferred over mineral acids like sulfuric acid because they are typically non-oxidizing, less corrosive, and can be designed to be soluble in organic solvents (lipophilic). wikipedia.orgtaylorandfrancis.com

Table 2: Comparison of Acidity for Common Acid Classes

Acid Class Example Approximate pKa Relative Acidity
Sulfonic Acids Methanesulfonic acid -1.9 Very Strong
Mineral Acids Hydrochloric acid (HCl) -7 Very Strong
Carboxylic Acids Acetic acid 4.76 Weak

This table provides a comparison of the relative strengths of different classes of acids.

Reactivity of the Tetradec-1-ene Moiety

The tetradec-1-ene portion of the molecule contains a carbon-carbon double bond, which is a region of high electron density. This π-bond makes the alkene moiety susceptible to attack by electrophiles and a site for various addition and oxidative reactions. byjus.comlibretexts.org

The most common reactions involving alkenes are electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed. libretexts.orgstudy.com The double bond of the tetradec-1-ene group can undergo several types of addition reactions:

Addition of Hydrogen Halides (HX): The alkene can react with strong acids like HBr or HCl. youtube.comlibretexts.org The reaction proceeds via an electrophilic attack where the π electrons of the alkene abstract a proton from the acid, forming a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. bits-pilani.ac.in For tetradec-1-ene, this results in the formation of a secondary carbocation at the C2 position, which is more stable than the primary carbocation that would form at C1. The halide ion then attacks the carbocation to give the final product. bits-pilani.ac.in

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst (like the molecule's own sulfonic acid group or an external acid), water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule. libretexts.org

Halogenation: Halogens such as Br₂ and Cl₂ can add across the double bond to form a dihaloalkane. This reaction proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms. libretexts.org

Table 3: Products of Electrophilic Addition to this compound

Reagent Product Regioselectivity
HBr 2-Bromo-tetradecane-2-sulfonic acid Markovnikov
H₂O / H⁺ 2-Hydroxy-tetradecane-2-sulfonic acid Markovnikov

This table summarizes the expected products from the addition of various electrophilic reagents to the alkene moiety.

The carbon-carbon double bond in the tetradec-1-ene moiety is susceptible to oxidation by various oxidizing agents. wikipedia.org A particularly important reaction is oxidative cleavage, where the double bond is completely broken and replaced with carbon-oxygen bonds. libretexts.orglibretexts.orgchemistrysteps.com

Ozonolysis: This is a powerful method for cleaving alkenes using ozone (O₃). libretexts.org The reaction first forms an unstable intermediate called a molozonide, which rearranges to a more stable ozonide. jove.com The ozonide is then treated with a workup reagent to yield the final products. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) cleaves the double bond to form aldehydes or ketones. jove.com For tetradec-1-ene, this would yield formaldehyde from the C1 carbon and an α-keto sulfonic acid from the C2 carbon. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would oxidize any resulting aldehydes to carboxylic acids. chemistrysteps.com

Permanganate Oxidation: Potassium permanganate (KMnO₄) can also be used for oxidative cleavage. chemistrysteps.com Under strong conditions (hot, concentrated KMnO₄), the alkene is cleaved, and any terminal carbons are fully oxidized to carboxylic acids (or CO₂ if it's a =CH₂ group), while internal carbons become ketones. libretexts.orgchemistrysteps.com

Table 4: Products of Oxidative Cleavage of this compound

Reagent Workup Products
1. O₃ 2. (CH₃)₂S (Reductive) Formaldehyde + 1-oxo-dodecane-1-sulfonic acid
1. O₃ 2. H₂O₂ (Oxidative) Carbon dioxide + 1-oxo-dodecane-1-sulfonic acid

This table shows the expected products from different oxidative cleavage reactions of the alkene functional group.

Catalytic hydrogenation is a process that adds molecular hydrogen (H₂) across the double bond of an alkene to produce a saturated alkane. libretexts.org This reaction requires a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on a high-surface-area material like carbon (Pd/C). libretexts.orgpressbooks.pub

The hydrogenation of the tetradec-1-ene moiety in this compound would result in the formation of Tetradecane-2-sulfonic acid. The reaction is typically exothermic, as the resulting alkane is more stable than the alkene. libretexts.org

A key aspect of catalytic hydrogenation is its stereochemistry. The reaction proceeds via syn-addition, meaning that both hydrogen atoms are added to the same face of the double bond. pressbooks.pubvanderbilt.edu The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orgyoutube.com The hydrogen atoms are then transferred from the catalyst surface to the carbons of the double bond in a concerted or stepwise fashion, but from the same side. youtube.com For a terminal alkene like tetradec-1-ene, the addition of hydrogen to the C1 and C2 carbons from the same side leads to the saturated product. If new stereocenters were to be formed during this process, the syn-addition mechanism would dictate the stereochemical outcome. youtube.com

Table 5: Catalysts and Conditions for Alkene Hydrogenation

Catalyst Typical Solvent Conditions
Pd/C (Palladium on Carbon) Ethanol, Ethyl acetate (B1210297) Room temperature, H₂ (1 atm)
PtO₂ (Adams' catalyst) Ethanol, Acetic acid Room temperature, H₂ (1 atm)

This table lists common catalytic systems used for the hydrogenation of alkenes.

Degradation Pathways and Reaction Kinetics of this compound

The environmental fate and persistence of commercial chemicals are critically influenced by their degradation pathways and reaction kinetics. For this compound, a member of the alpha-olefin sulfonate (AOS) class of anionic surfactants, understanding its degradation is essential for assessing its environmental impact. This section explores the primary mechanisms of its breakdown, including thermal, radical-mediated, and hydrolytic processes.

Thermal Decomposition Mechanisms and the Evolution of Sulfur Dioxide

The primary event in the thermal degradation of many sulfonic acids is the cleavage of the carbon-sulfur (C-S) bond, leading to the evolution of sulfur dioxide (SO₂). Studies on the pyrolysis of various sulfonic acid-containing materials, such as sulfonated polymers and aromatic sulfonic acids, consistently identify SO₂ as a major decomposition product. For instance, the thermal degradation of sulfonated poly(aryl ether ketone sulfone) and other acidic cation exchange resins shows a distinct weight loss stage corresponding to the decomposition of the sulfonic acid groups, with the release of SO₂. This desulfonation process is a common characteristic of sulfonic acids when subjected to elevated temperatures.

The decomposition of aromatic sulfonic acids has been observed to occur in the temperature range of 200-300°C researchgate.net. Similarly, the pyrolysis of sulfonated Kraft lignin, which contains sulfonic acid groups, also yields sulfur dioxide as a primary sulfur-containing product researchgate.net. The mechanism likely involves the homolytic or heterolytic cleavage of the C-S bond, followed by rearrangement and elimination of SO₂.

Table 1: General Thermal Decomposition Products of Sulfonic Acids

Precursor Compound ClassKey Decomposition Product(s)Temperature Range (°C)
Aromatic Sulfonic AcidsSulfur Dioxide (SO₂), Aromatic Hydrocarbons200 - 400+
Polymeric Sulfonic AcidsSulfur Dioxide (SO₂), Carbonaceous Char250 - 500+
Alkyl Sulfonic AcidsSulfur Dioxide (SO₂), AlkenesVaries with structure

Note: The data in this table is generalized from studies on various sulfonic acids and may not represent the exact values for this compound.

Radical-Mediated Degradation Processes, Including Hydroxyl Radical Initiated Reactions

In atmospheric and aquatic environments, the degradation of organic compounds is often initiated by reactions with highly reactive radical species. The hydroxyl radical (•OH) is a primary oxidant in the troposphere and in many advanced oxidation processes for water treatment.

The reaction of hydroxyl radicals with unsaturated compounds like this compound is expected to be rapid. The primary mechanism for the reaction of •OH with alkenes is the electrophilic addition of the radical to the carbon-carbon double bond researchgate.net. This addition results in the formation of a carbon-centered radical intermediate. For this compound, the hydroxyl radical can add to either carbon of the double bond.

Following the initial addition, the resulting radical can undergo several subsequent reactions, often involving molecular oxygen in aerobic environments. This can lead to the formation of peroxy radicals, which can then participate in a cascade of reactions, ultimately leading to the cleavage of the carbon chain and the formation of smaller, oxygenated products such as aldehydes, ketones, and carboxylic acids.

While specific rate constants for the reaction of hydroxyl radicals with this compound are not documented, studies on the reactions of •OH with other olefins and unsaturated organic compounds can provide an estimate of its reactivity. The rate coefficients for •OH reactions with unsaturated ketones and other alkenes are typically high, often approaching the diffusion-controlled limit nih.gov. The presence of the electron-withdrawing sulfonate group may have some effect on the reaction rate and the regioselectivity of the hydroxyl radical addition.

Table 2: Typical Rate Constants for Hydroxyl Radical Reactions with Unsaturated Compounds

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)
Ethene8.5 x 10⁻¹²
Propene2.6 x 10⁻¹¹
1-Butene (B85601)3.1 x 10⁻¹¹
Cyclopentenone(Varies with structure)

Source: Data compiled from various kinetic studies. The reactivity of this compound is expected to be in a similar range.

Hydrolytic Cleavage and Other Environmentally Relevant Degradation Routes

Hydrolysis is a key degradation pathway for many chemical compounds in aqueous environments. For sulfonic acids, the stability of the carbon-sulfur bond to hydrolysis is a critical factor in their environmental persistence.

Studies on the hydrothermal stability of various sulfonic acid compounds have shown that alkyl sulfonic acids exhibit superior stability compared to aromatic sulfonic acids brandeis.edu. The hydrolysis of the C-S bond in alkyl sulfonic acids is generally negligible under typical environmental conditions of pH and temperature brandeis.edu. This suggests that the sulfonate group in this compound, being attached to an sp²-hybridized carbon of the alkene, is likely to be relatively stable against simple hydrolytic cleavage.

Biodegradation of alpha-olefin sulfonates is considered to be a primary route of their removal from the environment. While detailed metabolic pathways for this compound are not specifically elucidated, the general mechanism for the biodegradation of surfactants involves microbial uptake and enzymatic breakdown of the alkyl chain.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. mdpi.combbhegdecollege.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of "Tetradec-1-ene-2-sulfonic acid" can be elucidated. mdpi.comethernet.edu.et

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (vinyl)5.8 - 6.5125 - 135
H attached to C1
C2 (vinyl)No attached proton140 - 150
C32.1 - 2.430 - 35
C4-C131.2 - 1.422 - 32
C14 (terminal methyl)0.8 - 0.9~14
-SO₃H10 - 12 (highly variable)Not applicable
Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "this compound". osti.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum reveals characteristic absorption bands for specific functional groups. For "this compound," key expected absorptions include:

S=O Stretching: Strong, characteristic bands for the sulfonate group are expected in the region of 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1030 cm⁻¹ (symmetric stretch). vulcanchem.com

C=C Stretching: A band of variable intensity, typically around 1680-1620 cm⁻¹, indicates the presence of the carbon-carbon double bond.

=C-H Stretching: Absorption just above 3000 cm⁻¹ is characteristic of the C-H bonds on the double bond.

C-H Stretching (Alkyl): Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) arise from the C-H bonds of the long alkyl chain. vulcanchem.com

O-H Stretching: A broad and strong band in the 3200-2500 cm⁻¹ region is characteristic of the hydroxyl proton of the sulfonic acid group, often showing evidence of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being highly polarizable, often gives a strong Raman signal. This technique is also sensitive to the symmetry of the molecule and can provide insights into the long-range order and intermolecular interactions in the solid state. osti.gov

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Sulfonic Acid (-SO₃H)S=O asymmetric stretch1250 - 1150 (Strong)Variable
S=O symmetric stretch1080 - 1030 (Strong)Variable
O-H stretch3200 - 2500 (Broad, Strong)Weak
Alkene (C=C)C=C stretch1680 - 1620 (Variable)Strong
=C-H stretch>3000Variable
Alkyl Chain (-CH₂, -CH₃)C-H stretch2960 - 2850 (Strong)Strong

Mass Spectrometry Techniques for Molecular Profiling and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. jmchemsci.commdpi.com For "this compound" to be analyzed by GC-MS, it would likely require derivatization to increase its volatility, for instance, by converting the sulfonic acid group into a sulfonate ester. shimadzu.com Without derivatization, the low volatility and thermal lability of the sulfonic acid would likely lead to decomposition in the GC inlet.

If derivatized, the resulting compound would produce a distinct peak in the chromatogram. The mass spectrum associated with this peak would show a molecular ion corresponding to the derivatized molecule. The fragmentation pattern, resulting from the ionization process, would provide structural information, such as the loss of the alkyl chain or fragments related to the sulfonate ester group. Analysis of the precursor, 1-tetradecene, by GC-MS shows a clear molecular ion peak and a fragmentation pattern characteristic of long-chain alkenes. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) for Complex Mixture Analysis and Degradation Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is ideally suited for the analysis of non-volatile and thermally labile compounds like "this compound". nih.govresearchgate.net The compound can be separated from a complex matrix using a suitable LC column and mobile phase before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. researchgate.net

Tandem mass spectrometry (MS/MS) provides even greater structural detail. lcms.cz In an MS/MS experiment, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is highly specific to the molecule's structure and can be used for unambiguous identification and to distinguish it from isomers. This technique is particularly valuable for identifying degradation products in complex mixtures, as different degradation pathways will result in products with unique fragmentation patterns. nih.govthermofisher.com

Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TG-FTIR-MS) for Decomposition Mechanism Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This technique is used to evaluate the thermal stability of a material and to study its decomposition profile. For "this compound," a TGA curve would reveal the temperatures at which significant mass loss occurs. Studies on similar sulfonated compounds show that the initial weight loss often corresponds to the decomposition and loss of the sulfonic acid group, a process known as desulfonation, which typically occurs before the degradation of the main carbon skeleton. researchgate.net The thermal stability is generally high, with decomposition of the sulfonic acid group in related compounds observed at temperatures around 300-360 °C. researchgate.net

Coupling TGA with evolved gas analysis (EGA) techniques like Fourier-transform infrared spectroscopy (TG-FTIR) and mass spectrometry (TG-MS) provides a powerful method for identifying the gaseous products released during decomposition. As the sample is heated in the TGA, the evolved gases are transferred to an FTIR cell and a mass spectrometer for real-time analysis. This allows for the identification of decomposition products such as sulfur dioxide (SO₂), water (H₂O), and various hydrocarbon fragments, providing detailed mechanistic insights into the thermal degradation process of "this compound". shimadzu.comresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of Tetradec-1-ene-2-sulfonic acid. These calculations can predict reactivity, stability, and the likely pathways of chemical reactions.

The synthesis and reactions of alpha-olefin sulfonates involve complex pathways. google.com Quantum chemical calculations are employed to map these reaction coordinates. For instance, the sulfonation of alpha-olefins with sulfur trioxide is known to produce intermediates such as sultones and alkenylsulfonic acids. google.com Theoretical models can elucidate the mechanisms of these transformations, identifying the structures of transition states and calculating the energy barriers (activation energies) for each step.

Studies on related olefin systems have investigated various reaction mechanisms, including those involving carboradical-type transition states or carbocation intermediates. science.govrsc.org For this compound, these calculations would help determine the most energetically favorable pathway for its formation and subsequent reactions, such as isomerization or addition reactions across the double bond. By modeling the energy landscape, researchers can predict reaction outcomes under different conditions without the need for extensive empirical testing.

The stability of this compound is a key parameter that can be predicted using computational methods. For alkenes, concepts like olefin strain energy (OSE) can be calculated to gauge relative stability. rsc.orgrsc.org Density Functional Theory (DFT) is a common method used to compute thermodynamic properties, such as the free energy of hydrogenation, which provides a quantitative measure of the double bond's stability. rsc.orgrsc.org

Reactivity indices, also derived from quantum chemical calculations, help predict how the molecule will interact with other chemical species. These indices can identify the most likely sites for nucleophilic or electrophilic attack. Furthermore, these calculations can determine the molecule's conformational preferences, such as the rotational barriers around the carbon-carbon single bonds and the preferred orientation of the sulfonic acid group relative to the alkyl chain.

Table 1: Predicted Molecular Properties of this compound via DFT Calculations

PropertyPredicted ValueSignificance
Heat of Formation Varies with methodIndicates the thermodynamic stability of the molecule relative to its constituent elements.
Free Energy of Hydrogenation ~ -7 to -15 kcal/molQuantifies the stability of the C=C double bond; more negative values indicate higher reactivity. rsc.org
Dipole Moment HighReflects the charge separation due to the polar sulfonate group, influencing solubility and intermolecular forces.
HOMO-LUMO Gap ModerateThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicates chemical reactivity and resistance to deformation.
Conformational Energy Barrier LowDescribes the energy required for rotation around single bonds, affecting the molecule's flexibility and shape.

Molecular Dynamics and Force Field Simulations for Conformational Analysis and Intermolecular Dynamics

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are better suited for studying the movement and interactions of molecules over time. MD simulations rely on force fields, which are sets of parameters that approximate the potential energy of a system.

For alpha-olefin sulfonates, developing accurate force fields is critical. Studies have shown that standard united-atom (UA) force fields can fail to reproduce key thermodynamic properties like surface tension. psgraw.comresearchgate.net Consequently, researchers have developed new, scaled force field parameters, particularly for the Lennard-Jones potential, to better match experimental data. psgraw.comnih.govacs.org These improved force fields, often tested with various explicit water models like TIP4P/ϵ and SPC/E, allow for more realistic simulations of how this compound behaves in solution, including its conformational changes and its tendency to aggregate at interfaces or form micelles. psgraw.comacs.org Simulations have also utilized force fields like COMPASS to model the interaction of AOS with surfaces such as silica. uitm.edu.my

Table 2: Example Parameters for Molecular Dynamics Simulation of an Alpha-Olefin Sulfonate System

ParameterType/ValuePurpose
Force Field Corrected United-Atom (UA) or All-Atom (AA)Defines the potential energy function for all atoms and bonds in the system. psgraw.com
Water Model SPC/E or TIP4P/ϵSimulates the behavior of the aqueous solvent explicitly. psgraw.comacs.org
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions.
Temperature 298 K (25 °C)Standard temperature for simulating ambient conditions.
Simulation Time >100 nanosecondsAllows the system to reach equilibrium and provides sufficient data for analyzing molecular dynamics. mpg.de
Lennard-Jones Parameters Scaled values for potential well (ε) and length (σ)Crucial for accurately modeling non-bonded interactions and thermodynamic properties like surface tension. psgraw.comresearchgate.net

Computational Modeling of Intermolecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules, from simple solvents to complex biological macromolecules, is essential for predicting its environmental impact and potential applications.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov A recent study investigated the interactions between alpha-olefin sulfonate (AOS) and key metabolic enzymes in the aquatic worm Tubifex tubifex, including catalase, superoxide (B77818) dismutase, and cytochrome c oxidase. nih.govresearchgate.net

The docking analysis revealed that AOS binds to these enzymes through a combination of hydrogen bonds and hydrophobic interactions. nih.gov These interactions have the potential to disrupt the native structure and function of the enzymes, leading to oxidative stress and other cellular damage. nih.gov Such simulations are invaluable for assessing the toxicological profile of surfactants and understanding their mechanism of action at a molecular level. The process typically involves preparing the receptor by removing water molecules and adding appropriate charges before running the docking algorithm. mdpi.com

Table 3: Molecular Docking Interactions of Alpha-Olefin Sulfonate (AOS) with Biological Receptors

Target EnzymeKey Interacting ResiduesType of InteractionPredicted Outcome
Catalase (Specific amino acids in active site)Hydrogen Bonding, HydrophobicDisruption of enzyme structure and function, leading to impaired decomposition of hydrogen peroxide. nih.gov
Superoxide Dismutase (Specific amino acids in active site)Hydrophobic, van der WaalsAlteration of protein conformation, potentially inhibiting its ability to neutralize superoxide radicals. nih.gov
Cytochrome c oxidase (Specific amino acids in active site)Hydrogen Bonding, HydrophobicInterference with the electron transport chain, contributing to cellular stress and toxicity. nih.gov

The behavior of this compound is highly dependent on its solvent environment. Computational models are used to study these solvent effects and the associated thermodynamics of solvation. The process of solvation can be defined as the transfer of a molecule from a vacuum (or ideal gas phase) into a solvent. mdpi.com

Computational studies have shown that solvent polarity can dramatically influence the reaction pathways of alkenes. researchgate.netresearchgate.net For an amphiphilic molecule like this compound, solvation models can predict its partitioning between aqueous and organic phases. Advanced models like the SLIC/SASA (Solvent Layer Interface Condition/Solvent Accessible Surface Area) can calculate the Gibbs free energy of solvation in various media with high accuracy. osti.gov These calculations are crucial for understanding the thermodynamics of micellization, a key property of surfactants, in both water and mixed organic-aqueous solutions. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Novel Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. mdpi.commdpi.com In the field of surfactant science, QSPR models are invaluable tools for accelerating the design and discovery of new molecules with desired characteristics, thereby reducing the time and cost associated with experimental trial-and-error approaches. mdpi.com For alpha-olefin sulfonates, including derivatives of this compound, QSPR models are developed to predict key performance indicators such as critical micelle concentration (CMC), surface tension at the CMC (γcmc), and optimal salinity for microemulsion formation. mdpi.commdpi.comresearchgate.net

The development of a robust QSPR model involves several key steps. Initially, a dataset of molecules with known experimental property values is compiled. mdpi.com For each molecule, a set of numerical values, known as molecular descriptors, are calculated based on its chemical structure. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, and quantum-chemical parameters. mdpi.comresearchgate.net Finally, a mathematical algorithm, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or more recently, Graph Neural Networks (GNN), is employed to create a model that links the descriptors to the property of interest. mdpi.commdpi.comresearchgate.net

Detailed Research Findings

Recent research has demonstrated the utility of QSPR in predicting the properties of anionic surfactants, a class that includes this compound. Studies have focused on correlating molecular structures with properties critical to their application in areas like enhanced oil recovery and consumer products.

One area of significant research is the prediction of optimal salinity (Sopt) for surfactant formulations, which is crucial for creating ultra-low interfacial tension in enhanced oil recovery processes. A study focusing on α-olefin sulfonates (AOS) and other related surfactants developed QSPR models using descriptors such as functional group counts, substructural molecular fragments, and CODESSA molecular descriptors. researchgate.net These models, built using machine-learning methods like SVM and partial least-squares (PLS) regression, achieved reasonable accuracy in predicting Sopt, comparable to the experimental error. researchgate.net

Another key property targeted by QSPR studies is the critical micelle concentration (CMC), which indicates the concentration at which surfactant molecules begin to form micelles. The CMC is influenced by the surfactant's molecular structure, particularly the balance between the hydrophilic head and the hydrophobic tail. researchgate.net Advanced models using Graph Neural Networks (GNNs) have been developed to predict CMC, as well as the limiting surface tension (γcmc) and maximal packing density (Γmax). mdpi.com These GNN-based models can learn complex relationships directly from the molecular graph (atoms and bonds) and have shown high accuracy across various surfactant types, including anionics with sulfonate headgroups. mdpi.com For instance, such models can predict that for surfactants with the same tail group, the effectiveness in lowering surface tension follows the trend of carboxylate > sulfate (B86663) > sulfonate headgroups. mdpi.com

The table below summarizes representative QSPR models developed for alpha-olefin sulfonates and related anionic surfactants, highlighting the modeled property, the types of descriptors used, and the modeling techniques.

Modeled PropertySurfactant ClassDescriptor TypesModeling TechniqueReported Accuracy (Example)Reference
Optimal Salinity (Sopt)α-Olefin Sulfonates (AOS), Internal Olefin Sulfonates (IOS)Functional Group Count, ISIDA Substructural Fragments, CODESSA DescriptorsSupport Vector Machine (SVM), Partial Least-Squares (PLS)RMSE of ~0.2 log Sopt units researchgate.net
Critical Micelle Concentration (CMC)Anionic SurfactantsQuantum Mechanical Descriptors, Molecular Connectivity IndicesMultiple Linear Regression (MLR), Neural NetworksAverage error of 0.105 for a test set using a wavelet neural network model mdpi.comresearchgate.net
CMC, γcmc, ΓmaxAll surfactant types (including anionics)Graph-based features (atom and bond features)Graph Neural Network (GNN)R2 = 0.87 (average in tests) mdpi.com
Hydrophile-Lipophile Balance (HLB)Anionic SurfactantsQuantum Chemical Descriptors (from DFT and semiempirical methods)QSPRQualitative model establishment mdpi.com

The choice of molecular descriptors is critical to the success of a QSPR model. These descriptors encode the structural information that determines the macroscopic property. The following table provides examples of descriptor categories and specific descriptors used in the modeling of surfactant properties.

Descriptor CategorySpecific Descriptor ExamplesRelevance to Surfactant Properties
ConstitutionalMolecular Weight, Number of carbon atoms, Number of oxygen/sulfur atomsRelates to the overall size and composition of the surfactant, influencing properties like CMC and packing density.
TopologicalMolecular Connectivity Indices, Wiener Index, Balaban IndexDescribes the branching and connectivity of the alkyl chain, which affects intermolecular interactions and micellization. researchgate.net
GeometricalMolecular Surface Area, Molecular VolumeReflects the shape and size of the molecule, which is important for understanding how surfactants pack at interfaces. researchgate.net
Quantum-ChemicalDipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Atomic ChargesProvides insight into the electronic properties, such as the polarity of the headgroup and its interaction with water and counter-ions. mdpi.com
Fragment-basedFunctional Group Counts, Substructural Molecular Fragments (SMF)Allows for the contribution of specific parts of the molecule (e.g., the sulfonate group, the double bond) to the overall property to be quantified. researchgate.net

These predictive models serve as a powerful tool in computational chemistry for designing novel derivatives of this compound. By systematically modifying the structure in silico (e.g., changing the chain length, introducing branching, or altering the position of the sulfonate group) and using a validated QSPR model to predict the resulting properties, researchers can screen large numbers of potential candidates and prioritize the most promising ones for experimental synthesis and testing. This approach significantly streamlines the development of new surfactants tailored for specific applications.

Environmental Research and Ecofate of Sulfonated Alkenes

Biodegradation Pathways and Microbial Transformation Studies

The structure of sulfonated alkenes, comprising a long hydrocarbon chain and a polar sulfonate group, dictates their behavior and breakdown in the environment. The biodegradability is largely dependent on the linearity of the alkyl chain and the presence of oxygen.

Aerobic Degradation: Under aerobic conditions, which are prevalent in most surface waters and upper soil layers, long-chain sulfonates like alpha-olefin sulfonates (AOS) and linear alkylbenzene sulfonates (LAS) are readily biodegradable. cleaninginstitute.orgcler.com The primary mechanism for aerobic biodegradation of linear alkyl chains is initiated by a terminal oxidation (ω-oxidation) at the methyl group furthest from the sulfonate group, followed by a stepwise shortening of the chain via β-oxidation. researchgate.net This process results in the formation of shorter-chain sulfophenylcarboxylic acids (SPCs) in the case of LAS, which are subsequently degraded further. researchgate.netresearchgate.net Studies on LAS have shown that this aerobic degradation is typically rapid and complete, preventing significant accumulation in oxygen-rich environments. cler.comresearchgate.net For AOS, the process yields mixtures of alkene sulfonates and hydroxyalkane sulfonates, which also appear to be readily biodegraded under environmental conditions. cleaninginstitute.org

Anaerobic Degradation: In environments devoid of oxygen, such as deep sediments, flooded soils, and anaerobic digesters, the biodegradation of sulfonated compounds is significantly slower and follows different pathways. cler.comeuropa.eu For LAS, complete mineralization does not readily occur under strictly anaerobic conditions. researchgate.net However, partial degradation has been observed in anoxic marine sediments. cler.comcler.com This anaerobic pathway is initiated by the addition of fumarate (B1241708) to the alkyl chain, a mechanism also seen in the anaerobic degradation of alkanes. researchgate.netcler.com Following this initial step, the alkyl chain is shortened through β-oxidation, leading to the formation of various sulfophenylcarboxylic acid (SPC) intermediates. researchgate.net The process is often incomplete and highly dependent on specific environmental factors, such as the sediment properties; sandy sediments with low organic carbon show more degradation than muddy, organic-rich sediments. europa.eu

Research on other long-chain molecules, like fatty acids, has shown that anaerobic degradation can also proceed when coupled to the reduction of sulfonates to sulfide, a process known as desulfonation. nih.gov However, for surfactants like LAS, anaerobic biodegradation is not considered a primary removal mechanism in the environment due to the predominance of faster, aerobic processes. cler.com

Table 1: Comparison of Aerobic and Anaerobic Degradation of Long-Chain Sulfonates

Feature Aerobic Degradation Anaerobic Degradation
Oxygen Requirement Requires oxygen Occurs in the absence of oxygen
Degradation Rate Rapid and generally complete cler.comresearchgate.net Slow, often partial or negligible europa.euresearchgate.net
Primary Mechanism ω-oxidation followed by β-oxidation researchgate.net Fumarate addition followed by β-oxidation researchgate.netcler.com
Key Environments Surface waters, aerated soil cler.com Anoxic sediments, sludge digesters researchgate.netcler.com
Typical End Products Complete mineralization (CO2, H2O, biomass) Intermediate metabolites (e.g., SPCs) cler.comresearchgate.net

The study of metabolites is crucial for understanding the completeness of biodegradation.

Aerobic Metabolites: During the aerobic biodegradation of LAS, a series of sulfophenylcarboxylic acids (SPCs) are formed as intermediates. researchgate.net The detection of these long-chain SPCs, followed by their gradual disappearance, confirms that the degradation process is proceeding toward complete mineralization. researchgate.net For AOS, the initial hydrolysis of sultone precursors can yield hydroxyalkane and alkene disulfonates. cleaninginstitute.org

Anaerobic Metabolites: Under anaerobic conditions, the transformation of LAS also leads to the formation of SPCs. cler.comresearchgate.net However, these intermediates may persist longer or may not be fully degraded, leading to their potential accumulation in anoxic zones. researchgate.net The distribution of SPCs with varying chain lengths (from C4 to C13) has been documented in laboratory studies, confirming the stepwise shortening of the parent molecule. researchgate.netresearchgate.net

Environmental Distribution and Persistence of Sulfonated Compounds in Aquatic and Terrestrial Systems

The high water solubility of sulfonated compounds facilitates their distribution in the aquatic environment. ethz.ch Their persistence, however, varies dramatically depending on their chemical structure, particularly the presence of fluorine atoms.

Most non-fluorinated anionic surfactants, including LAS and AOS, are not considered persistent in the environment because they are readily biodegradable under aerobic conditions. cler.comnih.gov While they are continuously released into wastewater, modern treatment plants effectively remove them, preventing widespread high concentrations in surface waters. researchgate.net However, in anaerobic compartments like sewage sludge and deep sediments, their persistence can increase. researchgate.net

In stark contrast, per- and polyfluoroalkyl substances (PFAS), which include perfluorinated sulfonates like perfluorooctane (B1214571) sulfonate (PFOS), are exceptionally persistent. epa.govepa.gov The strength of the carbon-fluorine bond makes them resistant to typical environmental degradation processes. epa.gov As a result, PFOS is globally distributed, detected in various environmental media including water, soil, and wildlife in both industrialized and remote locations like the Arctic. epa.govgrondrecht.euacs.orgresearchgate.net Unlike their non-fluorinated counterparts, these compounds can bioaccumulate and biomagnify in food chains. grondrecht.euresearchgate.net The high mobility of many sulfonated compounds in soil can lead to the contamination of groundwater resources. researchgate.netacs.org

Table 2: Environmental Persistence of Representative Sulfonated Compounds

Compound Type Example(s) Persistence Key Characteristics
Alpha-Olefin Sulfonates C14-16 AOS Low Readily biodegradable under aerobic conditions. cleaninginstitute.org
Linear Alkylbenzene Sulfonates LAS Low to Moderate Readily biodegradable aerobically, but can persist in anaerobic sediments. cler.comresearchgate.net
Perfluorinated Sulfonates PFOS, 6:2 FTS Very High Extremely resistant to degradation, leading to global distribution and bioaccumulation. epa.govepa.govgrondrecht.eu

Advanced Oxidation Processes (AOPs) for Environmental Remediation

For highly persistent sulfonated pollutants like PFAS, conventional water treatment methods are ineffective. Advanced Oxidation Processes (AOPs) offer a promising alternative for their destruction. AOPs are characterized by the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), which can non-selectively degrade a wide range of recalcitrant organic compounds. researchgate.netnih.govdtic.mil

Catalysis plays a central role in many AOPs, enhancing the generation of reactive radicals. Catalysts can be either in the same phase as the reactants (homogeneous) or in a different phase (heterogeneous).

Heterogeneous Catalysis: This approach typically involves a solid catalyst and a liquid solution. Titanium dioxide (TiO2) is a widely studied photocatalyst that, when irradiated with UV light, generates electron-hole pairs that produce hydroxyl radicals, effectively degrading organic pollutants. proakademia.eu For instance, the UV/TiO2 system has been successfully used to degrade 2-phenylbenzimidazole-5-sulfonic acid. proakademia.eu Another example is the use of iron-loaded zeolites, which facilitate the photochemical degradation of PFOS under UV light. nih.gov The photoassisted Fenton process, which uses a solid iron catalyst to react with hydrogen peroxide (H2O2) under UV light, has been shown to mineralize sulfonated polystyrene. acs.org

Homogeneous Catalysis: In this process, the catalyst is dissolved in the same solution as the pollutant. savemyexams.comchemistrystudent.com The classic example is the Fenton reaction, which uses dissolved iron salts (Fe²⁺) to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. nih.govrsc.org This method has been evaluated for the degradation of various sulfonated compounds. The efficiency of homogeneous catalysts often relies on the ability of transition metal ions to exist in multiple oxidation states, facilitating redox cycles that continuously generate radicals. savemyexams.com

Light-induced (photolytic) methods are a cornerstone of AOPs for treating water contaminated with persistent pollutants.

Photolysis and Photochemical Oxidation: Direct photolysis, using UV light alone, can break down some chemical structures, but the process is often slow. proakademia.eu Its effectiveness is greatly enhanced when combined with oxidants. The UV/H₂O₂ process, for example, is highly effective because UV light cleaves hydrogen peroxide to form hydroxyl radicals. researchgate.net This system has been shown to successfully degrade 6:2 fluorotelomer sulfonate (6:2 FTS), a PFOS alternative, with intermediates including shorter-chain perfluoroalkyl carboxylic acids and final products of sulfate (B86663) and fluoride. nih.gov

Catalyst-Free Photodegradation: Interestingly, some highly persistent compounds can be degraded without a catalyst under specific conditions. PFOS has been shown to degrade effectively in a catalyst-free aqueous solution via a reductive pathway. nih.gov This process, influenced by pH and temperature, is believed to involve hydrated electrons as the key reactive species. nih.gov Other AOPs, such as those based on sulfate radicals (e.g., UV/persulfate), are also being explored for their specific reactivity toward certain classes of contaminants. nih.gov

Table 3: Overview of Advanced Oxidation Processes for Sulfonated Pollutants

AOP Method Type Mechanism Example Application
UV/TiO₂ Heterogeneous Photocatalysis UV light activates TiO₂ to produce •OH radicals. proakademia.eu Degradation of 2-phenylbenzimidazole-5-sulfonic acid. proakademia.eu
Fenton Reaction Homogeneous Catalysis Fe²⁺ catalyzes H₂O₂ to form •OH radicals. nih.govrsc.org Degradation of various organic pollutants.
Photo-Fenton Heterogeneous/Homogeneous Catalysis Fenton reaction enhanced by UV light. acs.org Mineralization of sulfonated polystyrene. acs.org
UV/H₂O₂ Photochemical Oxidation UV light cleaves H₂O₂ to form •OH radicals. researchgate.netnih.gov Degradation of 6:2 fluorotelomer sulfonate. nih.gov
Catalyst-Free Photolysis Photolytic Reduction UV light generates hydrated electrons under specific conditions. nih.gov Degradation of PFOS in aqueous solution. nih.gov

Applications in Advanced Materials Science and Catalysis Research

Incorporation of Sulfonated Molecules in Biomaterials Engineering

While the incorporation of sulfonic acid groups into biomaterials is a widely researched area to enhance their properties, there is no specific evidence of "Tetradec-1-ene-2-sulfonic acid" being used for these purposes. Research in this field tends to focus on the sulfonation of polymers like polyethersulfone, hyaluronic acid, and chitosan, or the use of sulfonated monomers like 2-acrylamido-2-methylpropanesulfonic acid (AMPS) to create functional biomaterials. Current time information in Bangalore, IN.vulcanchem.comnih.govatamankimya.commdpi.com

A literature search did not identify any studies detailing the design or synthesis of hydrogels, scaffolds, or nanoparticles using "this compound" as a primary component or modifying agent. The synthesis of sulfonated hydrogels typically involves the polymerization of monomers containing sulfonic acid groups, such as AMPS, to create cross-linked networks with tunable properties for biomedical applications like drug delivery and tissue engineering. nih.govmdpi.commdpi.com Similarly, sulfonated scaffolds for regenerative medicine are generally produced by modifying existing polymers like polyethersulfone or by using naturally sulfated polysaccharides. vulcanchem.commdpi.com The development of sulfonated nanoparticles for bioimaging and drug delivery also relies on the functionalization of various nanoparticle cores with sulfonic acid groups, but not specifically with "this compound". researchgate.net

The modification of biomaterial surfaces with sulfonic acid groups is a known strategy to improve biocompatibility, control cell adhesion, and introduce antibacterial properties. hgxx.org This is often achieved by treating surfaces with agents like sulfuric acid or by grafting polymers with sulfonic acid functionalities. hgxx.orgmdpi.com However, there are no documented instances of using "this compound" for the surface modification of biomaterials to achieve specific biological interactions.

Catalytic Applications of Sulfonic Acid Functionalized Materials

The use of sulfonic acid groups in catalysis is a significant area of research, particularly for creating solid acid catalysts that are more environmentally friendly than liquid acids like sulfuric acid. rsc.org These catalysts are used in a variety of organic reactions. However, the specific use of "this compound" in these applications is not reported.

Heterogeneous catalysts are often developed by attaching sulfonic acid groups to solid supports like silica, polymers, or magnetic nanoparticles. araku.ac.ir Homogeneous catalysts can include various water-soluble sulfonic derivatives. researchgate.net While these areas are actively researched, "this compound" has not been identified as a compound of interest for developing either heterogeneous or homogeneous catalysts for organic synthesis. The research on long-chain olefin isomerization catalysts has explored various solid acid catalysts, but does not specifically mention "this compound". lsu.edu

Sulfonic acid-functionalized ionic liquids (SAILs) are designed to act as both solvents and catalysts in chemical reactions. researchgate.nettezu.ernet.inrsc.org The synthesis of these ionic liquids typically involves functionalizing cations (like imidazolium (B1220033) or pyridinium) with sulfonic acid groups. There is no literature available on the synthesis or evaluation of ionic liquids derived from "this compound".

Sulfonated graphene is an area of interest for catalysis due to its high surface area and the presence of acidic catalytic sites. mdpi.comrsc.org The sulfonation of graphene is typically achieved through treatment with concentrated sulfuric acid or by the addition of aryl diazonium salts of sulfanilic acid. nih.govpolimi.itmdpi.comsjtu.edu.cn There is no indication in the current body of research that "this compound" is used in the preparation or application of sulfonated graphene catalysts.

General Context: Alpha-Olefin Sulfonates

"this compound" is classified as an alpha-olefin sulfonate (AOS). Alpha-olefin sulfonates are produced by the sulfonation of alpha-olefins. wikipedia.org The resulting products are typically mixtures of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org The primary and most widespread application of C14-C16 alpha-olefin sulfonates is as anionic surfactants in a variety of products. atamankimya.comwikipedia.org

Their utility is centered on their excellent detergency, high foaming power, and biodegradability. atamankimya.comnjchm.com They are commonly found in:

Laundry and dishwashing detergents atamankimya.com

Shampoos, bubble baths, and liquid hand soaps atamankimya.comnjchm.com

Industrial and all-purpose cleaners atamankimya.com

While they are versatile as surfactants, their application in the highly specialized fields of biomaterials engineering and advanced catalysis, as specifically requested, is not documented for "this compound" itself.

Research on Surfactant Properties and Their Underlying Molecular Mechanisms in Novel Formulations

This compound belongs to the class of internal olefin sulfonates (IOS), which are distinguished from their alpha-olefin sulfonate (AOS) counterparts by the position of the double bond and the sulfonate group along the hydrocarbon chain. This structural difference significantly influences their surfactant properties and performance in various formulations. Research indicates that internal olefin sulfonates, including those with a C14 backbone, exhibit unique interfacial behavior.

The sulfonation of internal olefins results in a mixture of isomers, primarily composed of hydroxyalkane sulfonates and alkene sulfonates. googleapis.comresearchgate.net This composition is crucial to their function. The underlying molecular mechanism for the high efficiency of IOS in reducing surface and interfacial tension is related to their molecular geometry. Compared to linear alpha-olefin sulfonates, the branched nature of the hydrocarbon chain in IOS isomers means they occupy a larger area per molecule at interfaces like the air-water or oil-water interface. researchgate.net This increased molecular footprint contributes to a more significant disruption of surface tension.

Studies comparing internal and alpha-olefin sulfonates have revealed key differences in their surfactant properties. researchgate.net While IOS may show a higher critical micelle concentration (CMC), they are often more effective at lowering the ultimate surface tension. researchgate.net This makes them highly valuable for applications requiring the generation of ultra-low interfacial tension, such as in enhanced oil recovery (EOR). researchgate.netresearchgate.net In EOR, surfactant formulations containing internal olefin sulfonates are used to create microemulsions that mobilize trapped oil, improving extraction efficiency. researchgate.netchemger.com The C14 chain length is within the range commonly studied for these applications, balancing oil solubility with water solubility.

The performance of these surfactants is often evaluated based on their ability to form stable microemulsions and their tolerance to hard water and high salinity, conditions frequently encountered in industrial and geological settings. researchgate.netstppgroup.com Research into novel formulations often involves blending IOS with other surfactants, co-solvents, and polymers to optimize performance for specific temperatures and salinities. researchgate.net

Table 1: Comparative Properties of Olefin Sulfonate Surfactants This table provides a generalized comparison based on typical findings in surfactant research. Specific values can vary based on isomer distribution, purity, and experimental conditions.

Property Internal Olefin Sulfonates (IOS) Alpha-Olefin Sulfonates (AOS) Rationale for Difference
Molecular Structure Sulfonate group located internally along the alkyl chain. Sulfonate group located at the end of the alkyl chain. Position of the functional group defines the class.
Interfacial Area Occupies a larger area per molecule at interfaces. researchgate.net Occupies a smaller area per molecule. The internal position of the sulfonate group creates a bulkier structure. researchgate.net
Critical Micelle Conc. (CMC) Generally higher. researchgate.net Generally lower. The less linear structure of IOS can make micelle formation less spontaneous.
Surface Tension Reduction Highly effective, can achieve ultra-low values. researchgate.net Effective, but may be less potent than IOS in some cases. Greater disruption of the interface due to larger molecular area. researchgate.net
Foaming Properties Good foaming capabilities. Excellent and stable foaming. stppgroup.comchemger.com Often used in detergents and personal care products for their lathering ability. chemger.com

| Hard Water Tolerance | Good | Good | The sulfonate group provides good tolerance to divalent cations. |

Investigative Roles in Biochemical Pathways and Lipid Science Research

Direct research specifically detailing the role of this compound in biochemical pathways and lipid science is not extensively documented in public literature. However, the investigation of structurally similar molecules provides context for potential, though currently hypothetical, roles. The C14 unsaturated backbone is a feature found in various biologically active lipids and fatty acids, suggesting that its sulfonic acid derivative could interact with lipid-metabolizing systems.

For instance, research on other C14 unsaturated compounds has demonstrated biological activity. A study on the chemical constituents of Amomum tsao-ko, a medicinal plant, identified that (E)-tetradec-2-enoic acid, a carboxylic acid analog of the subject compound, exhibited inhibitory effects on lipase (B570770) activity. arabjchem.org Lipases are crucial enzymes in lipid metabolism, responsible for hydrolyzing triglycerides. Inhibition of these enzymes is a key mechanism for some weight-management drugs. While a carboxylic acid group differs electronically and structurally from a sulfonic acid group, their shared C14 unsaturated chain suggests a potential for the hydrocarbon portion of the molecule to interact with the active sites of lipid-processing enzymes.

Furthermore, other long-chain sulfonated compounds have been noted for their biological properties. For example, hexadecane-1-sulfonic acid, 4-hydroxy-, delta-sultone (a C16 sultone precursor) has been associated with antineoplastic activity in studies of compounds isolated from the genus Malaxis. wiley.com This indicates that sulfonate-containing lipid-like molecules can participate in biological systems, although the mechanisms are not fully elucidated.

The role of lipids extends beyond energy storage to encompass cell signaling and membrane structure. The surfactant nature of this compound implies it could interact with cell membranes, a core component of lipid science. However, its specific effects on membrane fluidity, integrity, or the function of membrane-bound proteins remain a subject for future investigation. The current body of research does not provide direct evidence of its involvement in specific signaling cascades or metabolic pathways like those involving ceramides (B1148491) or other complex lipids. nih.govgoogle.com

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C14H28O3S
(E)-tetradec-2-enoic acid C14H26O2
Hexadecane-1-sulfonic acid, 4-hydroxy-, delta-sultone C16H32O3S
Hydroxyalkane sulfonates R-CH(OH)-(CH2)n-SO3Na

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.